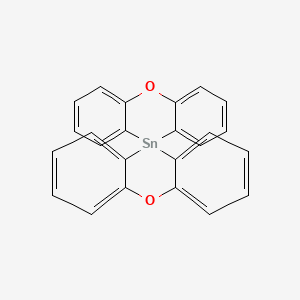

10,10'-Spirobiphenoxastannin

Descripción

Propiedades

Número CAS |

17235-02-8 |

|---|---|

Fórmula molecular |

C24H16O2Sn |

Peso molecular |

455.1 g/mol |

Nombre IUPAC |

10,10'-spirobi[benzo[b][1,4]benzoxastannine] |

InChI |

InChI=1S/2C12H8O.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-7,9H; |

Clave InChI |

NUORIOANXVKXGG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)OC3=CC=CC=C3[Sn]24C5=CC=CC=C5OC6=CC=CC=C46 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 10,10’-Espirobifenoxastannina típicamente implica la reacción de derivados de fenoxastannina con reactivos a base de estaño. Un método común es la reacción de 10H-fenoxastannina con tetracloruro de estaño (SnCl4) en condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. La mezcla de reacción se calienta a una temperatura específica, a menudo alrededor de 80-100 °C, y se agita durante varias horas para garantizar una reacción completa.

Métodos de producción industrial: La producción industrial de 10,10’-Espirobifenoxastannina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener 10,10’-Espirobifenoxastannina de alta pureza adecuada para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones: 10,10’-Espirobifenoxastannina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4), lo que lleva a la formación de especies de estaño oxidado.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que da como resultado la formación de especies de estaño reducido.

Sustitución: El enlace espiro permite reacciones de sustitución en las que una de las unidades de fenoxastannina puede reemplazarse con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes:

Oxidación: H2O2, KMnO4, condiciones ácidas o básicas.

Reducción: LiAlH4, NaBH4, condiciones anhidras.

Sustitución: Diversos haluros orgánicos, catalizadores y disolventes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de estaño, mientras que la reducción puede producir hidruros de estaño.

Aplicaciones Científicas De Investigación

10,10’-Espirobifenoxastannina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como catalizador en síntesis orgánica, particularmente en reacciones que requieren alta selectividad y eficiencia.

Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo convierte en un posible candidato para el desarrollo de fármacos y estudios bioquímicos.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente anticancerígeno debido a su capacidad para interactuar con componentes celulares.

Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y compuestos, debido a su estabilidad y reactividad.

Mecanismo De Acción

El mecanismo de acción de 10,10’-Espirobifenoxastannina implica su interacción con objetivos moleculares a través de su centro de estaño y enlace espiro. El compuesto puede formar complejos de coordinación con varios sustratos, facilitando reacciones catalíticas. En sistemas biológicos, puede interactuar con proteínas y enzimas, alterando su actividad y conduciendo a posibles efectos terapéuticos.

Compuestos similares:

Fenoxastannina: Un derivado más simple sin el enlace espiro.

Dicloruro de dibutilestaño: Otro compuesto organoestánnico con diferentes características estructurales.

Cloruro de trifenilestaño: Conocido por su uso en pinturas antifouling y como biocida.

Singularidad: 10,10’-Espirobifenoxastannina es única debido a su enlace espiro, que imparte rigidez e impedimento estérico, lo que mejora su estabilidad y reactividad en comparación con otros compuestos organoestánnicos. Esta característica estructural lo hace particularmente valioso en aplicaciones que requieren alta selectividad y estabilidad.

Comparación Con Compuestos Similares

Clarification of Terminology and Evidence Gaps

The compound name "10,10'-Spirobiphenoxastannin" suggests a spirocyclic structure containing tin (Sn) and biphenoxazine moieties. However:

- No matches for this compound exist in the provided evidence (e.g., CCDC databases, pharmaceutical standards) .

- The term "stannin" typically refers to organotin compounds, but the evidence lacks tin-containing analogs.

- Phenothiazine derivatives in the evidence (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) share structural motifs like heterocyclic cores but lack spiro or tin-based features .

Comparative Framework for Phenothiazine Derivatives

While direct comparisons for "this compound" are unavailable, the following table summarizes key phenothiazine analogs from the evidence, highlighting structural and functional differences:

Structural and Electronic Comparisons

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine vs. Pharmaceutical Phenothiazines

Bond Angles and Distances :

- The nitrophenyl-ethynyl derivative exhibits C–C bond lengths of 1.18–1.43 Å and N–C–C angles of 120–125° , typical of conjugated systems .

- In contrast, pharmaceutical analogs like Mesoridazine 5-Sulfoxide feature sulfoxide (S=O) bonds (~1.45 Å) and piperidine ring puckering , altering bioavailability .

- Electronic Properties: The nitro group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine reduces the HOMO-LUMO gap, enhancing charge-transfer capabilities . Pharmaceutical derivatives prioritize lipophilicity and metabolic stability over electronic delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.